molecular formula C13H8BrCl2FN2O B10977395 N-(4-bromo-2-fluorophenyl)-N'-(3,4-dichlorophenyl)urea

N-(4-bromo-2-fluorophenyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B10977395
M. Wt: 378.0 g/mol
InChI Key: URVRJMREBWNUQC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique combination of halogenated phenyl groups in this compound may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 4-bromo-2-fluoroaniline with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction may require a catalyst or a base to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed to form the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while hydrolysis would produce the corresponding amines.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-N’-(3,4-dichlorophenyl)urea may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Agriculture: Possible application as a pesticide or herbicide.

    Material Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N’-(3,4-dichlorophenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The halogenated phenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea
  • N-(4-bromo-2-fluorophenyl)-N’-(3-chlorophenyl)urea

Comparison

Compared to similar compounds, N-(4-bromo-2-fluorophenyl)-N’-(3,4-dichlorophenyl)urea may exhibit unique properties due to the specific combination of halogen atoms

Conclusion

N-(4-bromo-2-fluorophenyl)-N’-(3,4-dichlorophenyl)urea is a versatile compound with potential applications in various fields. Its unique chemical structure allows for diverse reactions and interactions, making it a valuable subject for scientific research.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C13H8BrCl2FN2O

Molecular Weight

378.0 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H8BrCl2FN2O/c14-7-1-4-12(11(17)5-7)19-13(20)18-8-2-3-9(15)10(16)6-8/h1-6H,(H2,18,19,20)

InChI Key

URVRJMREBWNUQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)F)Cl)Cl

Origin of Product

United States

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